N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide
Description
Key Analog: N-(2-Hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide
This analog (CAS 400078-87-7) replaces the dimethylamino-methylene group with a hydroxyethyl chain (-CH₂CH₂OH). Differences include:
| Property | Target Compound | N-(2-Hydroxyethyl) Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₈N₂O | C₂₀H₂₇NO₂ |
| Molecular Weight | 324.47 g/mol | 313.44 g/mol |
| Functional Groups | Amide, dimethylamino-methylene | Amide, hydroxyethyl |
| Polarity | Moderate (logP ~3.2)* | Higher (logP ~2.8)* |
*Estimated using fragment-based methods.
The hydroxyethyl analog’s increased polarity enhances aqueous solubility, while the dimethylamino-methylene group in the target compound may facilitate metal coordination or base-catalyzed reactions.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound remains unpublished, insights can be drawn from related adamantane-acetamide hybrids:
- N-(1-Adamantyl)acetamide : Crystallizes in a methanol-water solvate with three independent molecules in the asymmetric unit. Hydrogen bonds between amide groups and solvent molecules stabilize a ribbon-like structure.
- Conformational Preferences : Secondary amides like this compound favor an anti disposition between the amide N-H and α-carbon substituents, as predicted by DFT studies.
Hypothetical packing for the target compound would likely involve:
- Intermolecular H-bonds : Between acetamide carbonyl oxygen and dimethylamino-methylene NH.
- Van der Waals interactions : Between adamantane and phenyl groups.
Further studies using single-crystal X-ray diffraction are required to validate these predictions.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-2-(2-phenyl-2-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-23(2)14-22-20(24)13-21(17-6-4-3-5-7-17)18-9-15-8-16(11-18)12-19(21)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEOIVSWJSTKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)CC1(C2CC3CC(C2)CC1C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this process . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to handle the bulk production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism by which N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Bulky Substituents
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide ()
- Key Features: Contains a dimethylphenyl group and diphenylacetamide backbone. Dihedral angles between aromatic rings range from 49.65° to 89.65°, indicating significant non-planarity. Stabilized by intermolecular N–H···O hydrogen bonds and C–H···π interactions .
- Comparison :
- The adamantyl group in the target compound introduces greater steric hindrance and three-dimensional rigidity compared to the diphenyl/dimethylphenyl groups.
- Adamantane’s hydrophobicity may enhance lipid solubility relative to aromatic substituents.
DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) ()
- Key Features: TRYS inhibitor with EC50 = 6.9 ± 0.2 µM against Trypanosoma brucei. Fluorophenyl-indazole moiety enhances target binding via π-π stacking and hydrophobic interactions.
- Comparison: Both compounds share dimethylamino groups, but DDU86439’s indazole ring may confer superior enzyme inhibition compared to the adamantyl group’s passive steric effects .
Functional Analogues with Modified Acetamide Cores
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()
- Key Features: Integrates a thiazolidinone ring and sulfonyl group, enabling diverse hydrogen-bonding interactions.
N-(3-Chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide ()
Physicochemical and Toxicological Profiles
Dimethyl Acetamide (DMAC) ()
- Key Features :
- Industrial solvent with neurotoxic and hepatotoxic risks.
- Regulatory limits due to occupational exposure hazards.
- Comparison: The dimethylamino group in the target compound may share similar metabolic pathways (e.g., demethylation), necessitating toxicity studies .
2-Cyano-N-[(methylamino)carbonyl]acetamide ()
- Key Features: Cyanocarbonyl group increases electrophilicity and reactivity. Limited toxicological data available.
- Comparison: The adamantyl group’s inertness may reduce reactivity-related toxicity compared to cyano derivatives .
Biological Activity
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide, often referred to as a novel synthetic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dimethylamino group, which is significant for its biological interactions. The adamantyl moiety contributes to its lipophilicity and may enhance binding affinity to various biological targets.
1. Antinociceptive Effects
Research indicates that compounds with similar structures exhibit antinociceptive (pain-relieving) properties. The dimethylamino group may play a crucial role in modulating pain pathways, potentially making this compound a candidate for pain management therapies.
2. Neuroprotective Activity
The adamantane structure is known for its neuroprotective effects. Studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress or neurotoxic agents.
3. Interaction with Biological Targets
The compound's unique structure allows it to interact with various enzymes and receptors. Preliminary studies have shown binding affinity to opioid receptors, suggesting potential applications in treating pain or opioid-related disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing pain perception and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic properties.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting comprehensive animal studies to assess the efficacy and safety profile.
- Clinical Trials : Initiating clinical trials to evaluate its therapeutic applications in human subjects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:
- Reacting 2-phenyl-2-adamantylacetic acid with a dimethylamino methylene precursor (e.g., dimethylformamide dimethyl acetal) under anhydrous conditions .
- Optimizing reaction parameters (e.g., temperature, solvent polarity) using automated flow reactors for precise control, as seen in analogous acetamide syntheses .
- Purification via silica gel chromatography or recrystallization to isolate the product .
Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the dimethylamino methylene group.
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation employs:
- 1H/13C NMR : To confirm the presence of the adamantyl group (distinct δ 1.5–2.5 ppm multiplet) and dimethylamino protons (δ 2.8–3.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : For accurate molecular weight verification (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolves steric effects of the adamantyl moiety and confirms spatial arrangement .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the dimethylamino group’s H-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin for anticancer studies) .
- Solubility Issues : Compare activity in DMSO vs. aqueous buffers; use surfactants (e.g., Tween-80) for hydrophobic adamantyl derivatives .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What mechanistic insights can computational modeling provide for this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like kinase ATP-binding pockets, emphasizing the adamantyl group’s steric complementarity .
- MD Simulations : Simulate lipid bilayer penetration to assess membrane permeability influenced by the adamantyl moiety .
- QSAR Studies : Correlate substituent electronegativity (e.g., dimethylamino vs. diethylamino) with bioactivity .
Q. How does the adamantyl moiety influence pharmacokinetic properties such as logP and metabolic stability?
- Methodological Answer :
- logP Determination : Use shake-flask or HPLC methods to quantify hydrophobicity; adamantyl increases logP, enhancing blood-brain barrier penetration .
- Metabolic Stability Assays : Incubate with liver microsomes; adamantyl’s rigidity reduces CYP450-mediated oxidation compared to linear alkyl chains .
Table 1 : Comparative Pharmacokinetic Properties
| Derivative | logP | Metabolic Half-life (h) |
|---|---|---|
| Adamantyl | 4.2 | 8.5 |
| Cyclohexyl | 3.1 | 4.7 |
Synthesis and Reaction Design
Q. What reaction optimization strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., condensation reactions) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent (e.g., THF vs. DCM), and stoichiometry .
Q. Which functional groups in this compound are prone to side reactions, and how can they be protected?
- Methodological Answer :
- Dimethylamino Methylene : Susceptible to hydrolysis; protect with Boc groups during acidic steps .
- Adamantyl C-H Bonds : Resistant to oxidation but may undergo halogenation under radical conditions; use mild reagents (e.g., NBS) .
Data Analysis and Reporting
Q. How should researchers document spectroscopic data to ensure reproducibility?
- Methodological Answer :
- NMR : Report solvent, frequency (e.g., 400 MHz), and coupling constants (J values) for adamantyl protons .
- HRMS : Include calibration standards (e.g., sodium formate) and error margins (<5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
